1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features a pyrrolidine ring substituted at position 3 with a 3-chloropyridin-4-yloxy group. The pyrrolidine is connected to an ethanone moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. This structure combines aromatic, heterocyclic, and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their influence on bioavailability, metabolic stability, and target binding .
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-10-23-6-4-16(15)26-14-5-7-24(11-14)17(25)9-12-2-1-3-13(8-12)18(20,21)22/h1-4,6,8,10,14H,5,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWKBOXVXUPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps. One common approach is:
Formation of the Pyrrolidinyl Group: : The pyrrolidinyl group can be synthesized through a series of cyclization reactions starting from the appropriate amine precursors under controlled conditions.
Attachment of the Chloropyridinyl Group: : This step often involves nucleophilic substitution reactions where the pyrrolidinyl compound reacts with 3-chloropyridine in the presence of a base.
Incorporation of the Trifluoromethylphenyl Group: : The final step can include a Friedel-Crafts acylation reaction to introduce the trifluoromethylphenyl group into the molecular structure.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the synthesis process and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The compound can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the chlorine atom and other reactive sites.
Common Reagents and Conditions
Typical reagents include strong oxidizing and reducing agents, acids, bases, and catalysts. Reaction conditions such as temperature, solvent, and pressure are carefully controlled to achieve desired outcomes.
Major Products
Major products from these reactions can include various oxidized or reduced forms of the original compound, often retaining the core structural elements while gaining or losing specific functional groups.
Scientific Research Applications
1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one finds applications across multiple scientific domains:
Chemistry: : Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: : Studied for its potential biological activity, including effects on cellular processes and interactions with biomolecules.
Medicine: : Investigated for therapeutic potential, particularly in developing novel drugs targeting specific pathways or conditions.
Industry: : Utilized in the development of advanced materials and chemical processes due to its unique properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, targeting specific enzymes, receptors, or pathways. Detailed studies reveal that its structure allows it to bind selectively to certain sites, modulating their activity. This makes it a valuable tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Core Scaffold Differences: The target compound’s pyrrolidine-ethanone core distinguishes it from pyridine-ethanone analogs (e.g., CAS 866145-10-0, ). Analogous phenoxy-pyrrolidine derivatives () share the pyrrolidine-oxygen linkage but lack the trifluoromethylphenyl-ethanone group, which may reduce lipophilicity .
Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-methoxyphenyl in ) .
Synthetic Pathways :
- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is a plausible route for introducing the pyridinyloxy group, as seen in and for similar heterocycles .
- Sodium triacetoxyborohydride-mediated reductive amination () could be adapted for pyrrolidine functionalization .
Pharmacological and Physicochemical Implications
While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from analogs:
Biological Activity
The compound 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a synthetic organic molecule of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide an overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.81 g/mol. The structure combines several functional groups, including a chloropyridine moiety, a pyrrolidine ring, and a trifluoromethyl phenyl group. These features suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Structural Features
| Component | Description |
|---|---|
| Chloropyridine | Known for its role in various biological processes and potential antimicrobial activity. |
| Pyrrolidine Ring | Provides flexibility and can participate in various chemical reactions. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability, potentially increasing bioavailability. |
Pharmacological Potential
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial : Compounds containing chloropyridine are often investigated for their antibacterial properties.
- Antiviral : Initial studies suggest that this compound may interact with viral proteins or cellular receptors, indicating potential antiviral activity.
- Neuroprotective : Related structures have been linked to neuroprotective effects, warranting investigation into this compound's similar properties.
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of this compound. Preliminary findings suggest that it may bind to specific cellular targets, which could elucidate its pharmacological profile.
Case Studies
- Antiviral Activity : A study explored the binding affinity of this compound to viral proteins, revealing promising results that indicate it could inhibit viral replication pathways.
- Enzyme Inhibition : Research into its role as an inhibitor of specific enzymes has shown potential in modulating metabolic pathways associated with disease states.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate amines and aldehydes.
- Introduction of Chloropyridine Moiety : Achieved via nucleophilic substitution reactions.
- Attachment of Trifluoromethyl Phenyl Group : This step often involves electrophilic aromatic substitution reactions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amine + Aldehyde |
| 2 | Nucleophilic Substitution | Chloropyridine derivative |
| 3 | Electrophilic Substitution | Trifluoromethyl phenol derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
